UR-144 N(4-hydroxypentyl)
UR-144 N(4-hydroxypentyl)
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). (±)-UR-144 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. It is possible that this metabolite may be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1537889-04-5
VCID:
VC0143987
InChI:
InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3
SMILES:
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O
Molecular Formula:
C21H29NO2
Molecular Weight:
327.5 g/mol
UR-144 N(4-hydroxypentyl)
CAS No.: 1537889-04-5
Cat. No.: VC0143987
Molecular Formula: C21H29NO2
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). (±)-UR-144 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. It is possible that this metabolite may be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1537889-04-5 |
| Molecular Formula | C21H29NO2 |
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | [1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3 |
| Standard InChI Key | YHFHYHZNLCEAAP-UHFFFAOYSA-N |
| SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O |
| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O |
| Appearance | Assay:≥98%A crystalline solid |
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